molecular formula C12H19NO2 B2723584 N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide CAS No. 2284648-67-3

N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide

Cat. No. B2723584
CAS RN: 2284648-67-3
M. Wt: 209.289
InChI Key: SKQPBMQTQMSJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide, also known as CPME, is a chemical compound that has been the focus of significant scientific research in recent years. CPME is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development. In

Scientific Research Applications

N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research has focused on the use of this compound as a tool for studying the function of certain enzymes and proteins in the body. This compound has been shown to selectively inhibit the activity of certain enzymes, which can help researchers better understand their role in various biological processes.
Another area of research has focused on the potential therapeutic applications of this compound. Studies have shown that this compound has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have antitumor activity, making it a promising candidate for cancer therapy.

Mechanism of Action

N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide works by selectively inhibiting the activity of certain enzymes in the body. Specifically, this compound binds to the active site of these enzymes, preventing them from carrying out their normal function. This inhibition can have a variety of effects on the body, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. One of the most significant effects is its anti-inflammatory activity. This compound has been shown to reduce the production of pro-inflammatory cytokines, which can help to alleviate symptoms of inflammation.
Additionally, this compound has been shown to have antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This effect has been observed in a variety of different types of cancer cells, making this compound a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide for lab experiments is its reproducibility. The synthesis method for this compound is well-established, and the compound itself is stable and can be easily stored. Additionally, this compound has been shown to have a high degree of selectivity for certain enzymes, making it a valuable tool for studying their function.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is that it is a synthetic compound, which can limit its applicability to certain biological systems. Additionally, this compound has been shown to have some toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

For research on N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide may include the development of new synthetic compounds and the identification of new therapeutic targets.

Synthesis Methods

The synthesis of N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide involves the reaction of cyclopropylmethylamine with ethyl propiolate, followed by the addition of oxan-3-ylmethyl chloride. The resulting product is then purified through a series of chromatographic techniques to yield pure this compound. This synthesis method has been well-established and is reproducible, making it an ideal starting point for further research.

properties

IUPAC Name

N-[cyclopropyl(oxan-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(14)13-12(9-5-6-9)10-4-3-7-15-8-10/h2,9-10,12H,1,3-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQPBMQTQMSJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1CC1)C2CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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